2,5-Dimethylpyridin-4-amine

Übersicht

Beschreibung

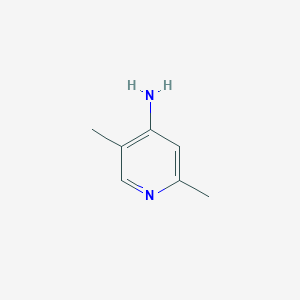

2,5-Dimethylpyridin-4-amine is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is known for its crystalline, non-volatile nature and is extensively used in various organic syntheses due to its catalytic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpyridin-4-amine typically involves the amination of 2- and 4-halopyridines with dimethylamine. This method yields the target product in high efficiency, typically between 83-91% . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group .

Industrial Production Methods: Industrial production of this compound often employs large-scale amination processes using halopyridines and dimethylamine. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylpyridin-4-amine undergoes various types of chemical reactions, including:

Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.

Amide Formation: It facilitates the formation of amides from carboxylic acids and amines.

Substitution Reactions: It participates in substitution reactions, particularly in the protection of functional groups such as TBS and Boc.

Common Reagents and Conditions:

Esterification: Typically involves acetic anhydride and alcohols under mild conditions.

Amide Formation: Uses carboxylic acids and amines in the presence of coupling agents.

Substitution Reactions: Often employs protecting group reagents like TBS chloride or Boc anhydride.

Major Products:

Esterification: Produces esters.

Amide Formation: Yields amides.

Substitution Reactions: Results in protected functional groups.

Wissenschaftliche Forschungsanwendungen

Catalytic Properties

2,5-Dimethylpyridin-4-amine is primarily recognized for its role as a nucleophilic catalyst in several organic reactions. Its basicity and ability to stabilize transition states make it an effective catalyst for:

- Esterification Reactions : DMAP facilitates the formation of esters from carboxylic acids and alcohols, enhancing reaction rates and yields. The mechanism typically involves the formation of an acylpyridinium ion, which is more reactive towards nucleophiles than the corresponding acid .

- Amide Formation : Similar to esterification, DMAP accelerates the reaction between carboxylic acids and amines to form amides, which are crucial intermediates in pharmaceuticals .

- Fischer Indole Synthesis : DMAP-based ionic liquids have been developed as efficient catalysts for this synthesis, allowing for the creation of indole derivatives that are important in medicinal chemistry .

Ionic Liquids Development

Recent studies have focused on synthesizing ionic liquids based on this compound. These ionic liquids exhibit favorable properties such as low volatility and high thermal stability, making them suitable for use in various organic reactions. For example, DMAP-based ionic liquids have been employed in:

- Synthesis of Indoles and Tetrazoles : These ionic liquids serve as environmentally friendly alternatives to traditional solvents, facilitating reactions under solvent-free conditions with minimal catalyst loading .

| Reaction Type | Catalyst Type | Advantages |

|---|---|---|

| Esterification | DMAP | High yield, faster reaction |

| Amide Formation | DMAP | Enhanced reactivity |

| Fischer Indole Synthesis | DMAP-based Ionic Liquid | Green chemistry approach |

Pharmacological Studies

This compound has been investigated for its potential therapeutic applications. It has been identified as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric conditions:

- Psychedelic Research : Compounds similar to this compound are being studied for their effects on mood disorders and anxiety through their action on serotonin receptors .

Case Studies

- Structure–Activity Relationship Studies : Research has demonstrated that modifications to the 4-position of the pyridine ring significantly influence the agonist activity at serotonin receptors. For instance, certain analogs showed enhanced potency compared to others due to specific substitutions .

- Ionic Liquids in Drug Synthesis : A study highlighted the use of DMAP-based ionic liquids in synthesizing complex drug molecules efficiently while maintaining high yields and purity levels .

Wirkmechanismus

The mechanism of action of 2,5-Dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. This compound’s basicity, due to the resonance stabilization from the dimethylamino group, enhances its nucleophilic properties .

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminopyridine (DMAP): Similar in structure but with the dimethylamino group at the 4th position.

2,6-Dimethylpyridin-4-amine: Another derivative with methyl groups at the 2nd and 6th positions.

Uniqueness: 2,5-Dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct catalytic properties and reactivity compared to other dimethylaminopyridine derivatives .

Biologische Aktivität

2,5-Dimethylpyridin-4-amine is a pyridine derivative characterized by two methyl groups at the 2nd and 5th positions and an amino group at the 4th position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a catalyst in organic synthesis.

The molecular formula of this compound is C_8H_10N_2, and it possesses a crystalline structure that is non-volatile. Its synthesis typically involves standard organic reactions, including substitution and amination processes. The compound is often utilized as a catalyst in reactions such as Fischer indole synthesis and click chemistry, demonstrating its versatility in organic transformations .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyridine analogs have shown significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

In a study investigating the cytotoxic effects of pyridine derivatives, this compound was evaluated for its impact on HeLa and MCF-7 cell lines. The results indicated that the compound induced apoptosis through overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction, with IC50 values ranging from 28.3 µM to 56.6 µM .

Enzyme Inhibition

Another area of interest is the compound's role as an inhibitor of specific enzymes. For example, research has demonstrated that this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to decreased nucleic acid synthesis, which is essential for rapidly dividing cells such as cancer cells .

Table 1: Inhibitory Activity against DHODH

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Leflunomide | 20.0 |

| Teriflunomide | 25.0 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The amino group enhances its nucleophilicity, allowing it to participate in hydrogen bonding with target enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparative Analysis with Similar Compounds

In comparison to other pyridine derivatives like 4-Dimethylaminopyridine (DMAP) and 2,6-Dimethylpyridin-4-amine, this compound exhibits unique catalytic properties due to its specific substitution pattern. This structural uniqueness not only influences its reactivity but also its biological activity profile .

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | DHODH Inhibition IC50 (µM) |

|---|---|---|

| This compound | Moderate | 15 |

| DMAP | Low | Not applicable |

| 2,6-Dimethylpyridin-4-amine | Moderate | Not reported |

Eigenschaften

IUPAC Name |

2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWCIYVDIVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400302 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22279-89-6 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.